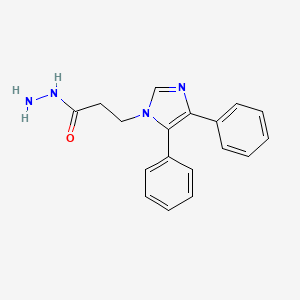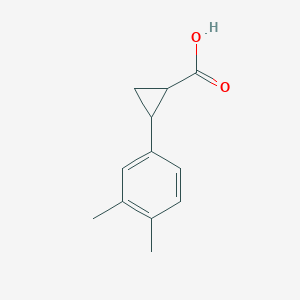
3-(4,5-diphenyl-1H-imidazol-1-yl)propanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazole-1-propanoic acid, 4,5-diphenyl-, hydrazide is a compound that belongs to the imidazole family, which is known for its diverse biological and chemical properties Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound features a propanoic acid group and two phenyl groups attached to the imidazole ring, along with a hydrazide functional group
Preparation Methods
The synthesis of 1H-Imidazole-1-propanoic acid, 4,5-diphenyl-, hydrazide can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and can accommodate various functional groups, including aryl halides and heterocycles . Another approach involves the condensation of phenylhydrazine with appropriate carbonyl compounds, followed by cyclization under acidic or basic conditions . Industrial production methods typically involve optimizing these synthetic routes to achieve high yields and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1H-Imidazole-1-propanoic acid, 4,5-diphenyl-, hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl groups and the hydrazide moiety can participate in electrophilic and nucleophilic substitution reactions, respectively.
Condensation: The hydrazide group can react with carbonyl compounds to form hydrazones and related derivatives.
Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and the use of catalysts to enhance reaction rates and selectivity. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1H-Imidazole-1-propanoic acid, 4,5-diphenyl-, hydrazide has a wide range of scientific research applications:
Biology: The compound’s structural features make it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: It is used in the production of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 1H-Imidazole-1-propanoic acid, 4,5-diphenyl-, hydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the hydrazide group can form hydrogen bonds and other interactions with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
1H-Imidazole-1-propanoic acid, 4,5-diphenyl-, hydrazide can be compared with other imidazole derivatives, such as:
1H-Imidazole-4-propanoic acid: Lacks the phenyl groups and hydrazide moiety, resulting in different chemical and biological properties.
1H-Imidazole-5-propanoic acid: Similar to the previous compound but with a different substitution pattern on the imidazole ring.
Phenylhydrazine derivatives: Share the hydrazide functional group but differ in the core structure and substitution pattern.
Properties
CAS No. |
315248-19-2 |
|---|---|
Molecular Formula |
C18H18N4O |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
3-(4,5-diphenylimidazol-1-yl)propanehydrazide |
InChI |
InChI=1S/C18H18N4O/c19-21-16(23)11-12-22-13-20-17(14-7-3-1-4-8-14)18(22)15-9-5-2-6-10-15/h1-10,13H,11-12,19H2,(H,21,23) |
InChI Key |
RYMOOWRQGLHFEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(C=N2)CCC(=O)NN)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(5-[(5-Chlorothiophen-2-yl)methyl]amino-1-[(furan-3-yl)carbonyl]-1H-pyrazol-3-yl)-1-(pyridin-2-ylmethyl)-1,2-dihydropyridin-2-one](/img/structure/B12217328.png)
![5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B12217329.png)
![Ethyl 3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-carboxylate](/img/structure/B12217339.png)
![2-ethyl-N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-5-methylpyrazol-3-amine;hydrochloride](/img/structure/B12217340.png)
![N-(4-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)benzamide](/img/structure/B12217342.png)
![2-{[4-(piperidine-1-carbonyl)phenyl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B12217348.png)
![(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-(2,8-dimethyl-quinolin-4-yl)-amine](/img/structure/B12217349.png)
![3-[[(2-Methylpyrazol-3-yl)methylamino]methyl]phenol;hydrochloride](/img/structure/B12217354.png)
![2-[4-Oxo-5-(8-quinolylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B12217360.png)

![5-chloro-2-[(2-chlorobenzyl)sulfanyl]-N-phenylpyrimidine-4-carboxamide](/img/structure/B12217366.png)
![Piperazine, 1-[2-(4-chlorophenoxy)ethyl]-4-[2-(3,4-dimethoxyphenyl)ethyl]-, dihydrochloride](/img/structure/B12217372.png)
![4-[3-(3,5-dimethoxyphenyl)-5-(4-ethylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B12217383.png)
![1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B12217390.png)
